
1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione is a derivative of anthracenedione, which is a class of compounds known for their antineoplastic properties. These compounds have been studied extensively due to their potential in cancer chemotherapy. The structure of this compound suggests that it may interact with DNA and inhibit DNA synthesis, which is a common mechanism of action for antitumor agents .
Synthesis Analysis
The synthesis of anthracenedione derivatives typically involves the condensation of alkylenediamines with quinizarin or with tetrahydroxy anthracenedione, followed by oxidation . The specific synthesis of 1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione is not detailed in the provided papers, but it can be inferred that similar synthetic routes may be employed. The synthesis of related compounds has shown that the presence of hydroxyl groups and the position of these groups on the anthracenedione ring are crucial for antineoplastic activity .
Molecular Structure Analysis
The molecular structure of anthracenedione derivatives is characterized by the presence of aminoalkylamino side chains and hydroxyl groups on the anthracenedione skeleton. The hydrophilicity provided by the hydroxyl and amino groups is important for the biological activity of these compounds. The structure-activity relationship studies indicate that the number and position of hydroxyl groups significantly affect the antiproliferative activity and drug uptake into cells .
Chemical Reactions Analysis
Anthracenedione derivatives can act as intercalating agents due to their planar backbones, which allow them to insert between DNA base pairs. They may also possess alkylating functionalities, which can form covalent bonds with DNA, leading to cytotoxicity. The presence of hydroxyl groups enhances the cytotoxic activity, as seen in the comparison of different anthraquinone analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracenedione derivatives are influenced by their functional groups. The hydroxyl and amino groups increase hydrophilicity, which is important for their solubility and cellular uptake. Electrochemical detection methods have been developed for the quantitation of these compounds following liquid chromatography, indicating that they can be oxidized at electrodes, which is a property that can be exploited for detection and quantitation in biological samples . The uptake and inhibition of DNA synthesis by these compounds have been shown to be dependent on the number of hydroxyl groups, with dihydroxy derivatives being more potent than their analogs .
Scientific Research Applications
Structural Diversity and Biological Activities
Anthraquinones and their derivatives, including "1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione", have been widely studied for their structural diversity and potential biological activities. These compounds are of significant interest due to their presence in marine-derived fungi, which have become a promising source for novel drug candidates. The review by Fouillaud et al. (2016) highlights the chemical diversity of anthraquinoids and their roles in various biological processes, including their potential therapeutic applications (Fouillaud et al., 2016).
Chemotherapeutic Potential
A study on the structural analogs of mitoxantrone, which shares a similar anthracenedione structure, investigated its anticancer activity. The research focused on "1,5-bis({2-[(2-hydroxyethyl)amino]ethyl}-amino)-anthracene-9,10-dione (AM3)" and its effects on human hepatoma cells. This study provides insights into the compound's mechanism of action, demonstrating significant antiproliferative effects and highlighting its potential as a novel chemotherapeutic agent (Yuan et al., 2016).
Environmental and Industrial Applications
Beyond medical research, derivatives of anthraquinones, including "1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione", have been explored for environmental and industrial applications. For instance, the conversion of plant biomass to furan derivatives presents a sustainable method for producing polymers, functional materials, and fuels. This approach not only demonstrates the versatility of anthraquinone derivatives but also their potential in contributing to sustainable industrial processes (Chernyshev et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5/c27-12-10-23-6-8-25-15-4-5-16(26-9-7-24-11-13-28)20-19(15)21(30)14-2-1-3-17(29)18(14)22(20)31/h1-5,23-29H,6-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAZOPYMFGJFGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230145 |
Source


|
| Record name | 1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione | |
CAS RN |
80189-44-2 |
Source


|
| Record name | 1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080189442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

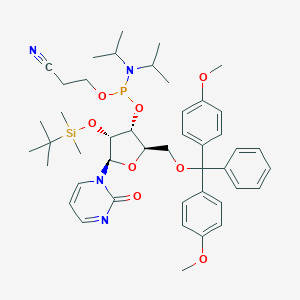
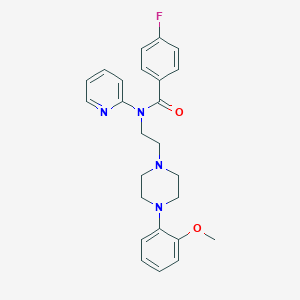
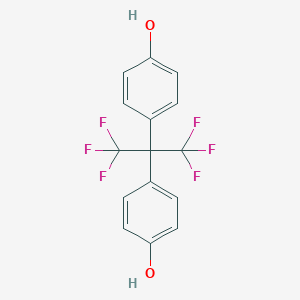
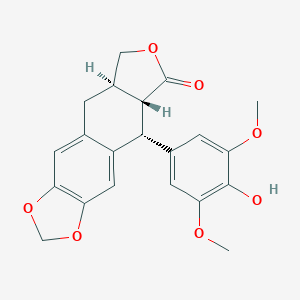
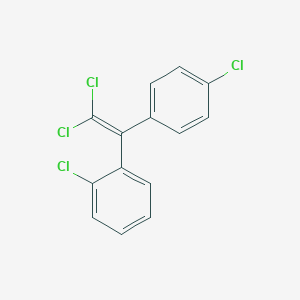

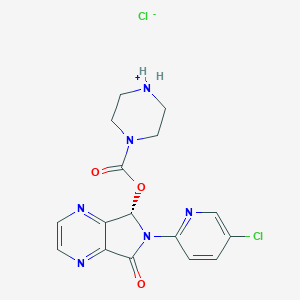

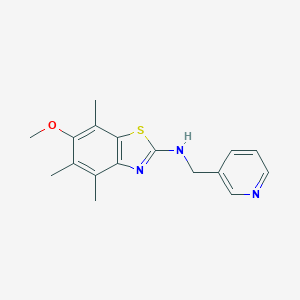
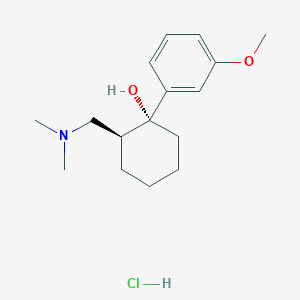
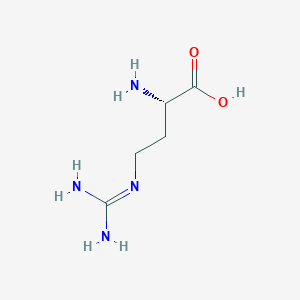
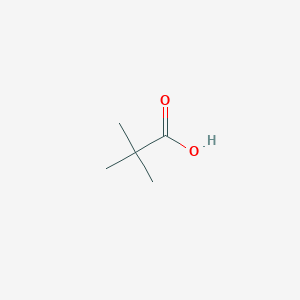
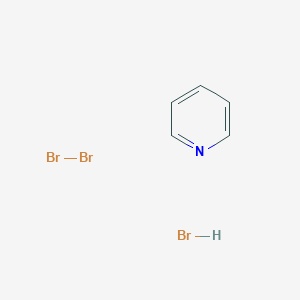
![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)